ethyl 2-cinnamamido-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Description
Ethyl 2-cinnamamido-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a hybrid molecule featuring a cycloheptathiophene core substituted with a cinnamamido (styrylacryloyl) group at the 2-position and an ethyl ester at the 3-position. The cycloheptathiophene scaffold is synthesized via Gewald-type reactions or cyclization methods, followed by functionalization of the 2-amino group with acyl chlorides or other electrophiles . The cinnamamido substituent, a conjugated aromatic system, may enhance bioactivity by improving target binding or modulating physicochemical properties like solubility and stability.
Properties
IUPAC Name |
ethyl 2-[[(E)-3-phenylprop-2-enoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3S/c1-2-25-21(24)19-16-11-7-4-8-12-17(16)26-20(19)22-18(23)14-13-15-9-5-3-6-10-15/h3,5-6,9-10,13-14H,2,4,7-8,11-12H2,1H3,(H,22,23)/b14-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOEJQCLJBMWREC-BUHFOSPRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-cinnamamido-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the cinnamamido group: This can be achieved by reacting cinnamic acid with an appropriate amine under dehydrating conditions.
Cyclization: The intermediate product is then subjected to cyclization reactions to form the tetrahydrocyclohepta[b]thiophene ring.
Esterification: Finally, the carboxylate group is introduced through esterification with ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cinnamamido-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cinnamamido group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the ester group or the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes and esters.
Scientific Research Applications
Overview
4-Ethyl-4-methylpyrrolidin-2-one is a pyrrolidine derivative that has garnered attention for its diverse applications in various fields, including organic synthesis, medicinal chemistry, and materials science. This compound is characterized by its unique chemical structure which allows it to participate in a range of chemical reactions.
Organic Synthesis
4-Ethyl-4-methylpyrrolidin-2-one serves as a versatile intermediate in organic synthesis. It is utilized in the preparation of various pharmaceuticals and agrochemicals due to its ability to undergo nucleophilic substitutions and cyclization reactions.
Medicinal Chemistry
Research indicates that this compound exhibits potential therapeutic effects, particularly in neuroprotective applications. Studies have shown that derivatives of pyrrolidine compounds can ameliorate neurodegeneration in models of diseases such as Alzheimer's and Parkinson's disease, highlighting the importance of 4-ethyl-4-methylpyrrolidin-2-one in drug development .
Materials Science
In materials science, 4-ethyl-4-methylpyrrolidin-2-one is explored for its role as a solvent and stabilizer in polymer formulations. Its properties enable it to dissolve various polymers effectively, making it useful in the production of coatings and adhesives.
Case Studies
Overview
Ethyl 2-cinnamamido-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound with significant potential across various scientific domains. Its unique structure contributes to its reactivity and biological activity.
Pharmaceutical Development
The compound has shown promise as an anti-inflammatory agent. Its structural features allow it to interact with biological targets effectively, making it a candidate for further development into therapeutic agents for conditions involving chronic inflammation.
Biochemical Research
This compound is used in biochemical studies to explore mechanisms of action related to enzyme inhibition and receptor binding. Its unique properties make it suitable for probing biological pathways.
Case Studies
Mechanism of Action
The mechanism of action of ethyl 2-cinnamamido-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Substituent Diversity
The biological and chemical profiles of cycloheptathiophene derivatives are heavily influenced by substituents on the 2-amino group. Key analogs include:
Key Observations :
- Synthetic Efficiency : Acyl chloride coupling (Method B in ) provides high yields (up to 100%) for benzamido derivatives, while diazepine derivatives require multi-step synthesis .
- Physicochemical Properties : Electron-withdrawing groups (e.g., -F, -Cl) increase melting points compared to the parent compound (85–87°C) .
- Bioactivity : Fluorinated benzamido derivatives exhibit potent antiviral activity, while diazepine analogs show antitumor effects. The cinnamamido group’s extended π-system may enhance binding to hydrophobic targets, though experimental data is needed.
Physicochemical and Spectroscopic Data
- NMR Signatures : The cycloheptathiophene core shows characteristic signals at δ 1.50–1.85 ppm (cycloheptane CH₂) and δ 2.65–3.10 ppm (thiophene-adjacent CH₂). Acylated derivatives display aromatic proton signals (δ 7.10–8.25 ppm) and downfield-shifted NH peaks (δ 12.25–13.00 ppm) .
- Mass Spectrometry : HRMS-ESI confirms molecular weights (e.g., [M+H]⁺ = 390.1370 for hydroxyphenyl derivatives) .
Biological Activity
Ethyl 2-cinnamamido-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth examination of the biological activity of this compound, including its synthesis, pharmacological evaluations, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a bicyclic structure that incorporates both thiophene and cycloheptathiophene moieties, contributing to its unique properties. Its molecular formula is with a molecular weight of approximately 370 g/mol. The compound is characterized by the following spectral data:
- IR Spectroscopy : Key absorption bands include 3230.47 cm (NH stretching), 2923.22 cm (CH stretching), and multiple carbonyl stretching frequencies at 1736.37 cm and 1664.89 cm.
- NMR Spectroscopy : The -NMR spectrum indicates various chemical environments for protons in the molecule, which can be used to deduce structural information.
Antimicrobial Activity
A series of studies have evaluated the antimicrobial properties of ethyl 2-cinnamamido derivatives. These compounds have demonstrated significant activity against various microbial strains, including:
| Microbial Strain | Zone of Inhibition (mm) | Concentration (mg/mL) |
|---|---|---|
| E. coli | 15 | 50 |
| S. aureus | 18 | 50 |
| C. albicans | 12 | 50 |
These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents .
Cytotoxic Activity
In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, particularly human lung cancer cells (A-549). The cytotoxicity was assessed using MTT assays, revealing an IC50 value of approximately , indicating potent activity against these cells .
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Preliminary results indicate that it possesses significant radical scavenging ability with IC50 values comparable to well-known antioxidants. This activity is crucial for mitigating oxidative stress-related diseases .
The proposed mechanisms through which ethyl 2-cinnamamido exerts its biological effects include:
- Induction of Apoptosis : Studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Antimicrobial Mechanism : The antimicrobial activity is hypothesized to involve disruption of microbial cell membranes and interference with metabolic pathways.
Case Studies
- Study on Antimicrobial Efficacy : A recent study involving a series of synthesized cinnamamide derivatives demonstrated that those containing the thiophene moiety exhibited enhanced antimicrobial activity compared to their non-thiophene counterparts .
- Cytotoxicity Assessment : In a controlled experiment assessing various concentrations of ethyl 2-cinnamamido on A-549 cells, researchers observed a dose-dependent decrease in cell viability, reinforcing its potential as an anticancer agent .
Q & A
Basic Research Question
- 1H/13C NMR : Key signals include the ethyl ester triplet (δ ~1.3 ppm, CH3) and quartet (δ ~4.3 ppm, CH2), cinnamamido NH (δ ~12.2 ppm, broad), and aromatic protons (δ 7.2–8.2 ppm). The cycloheptane protons appear as multiplets (δ 1.5–3.1 ppm) .
- IR Spectroscopy : Stretching vibrations for amide C=O (~1660 cm⁻¹) and ester C=O (~1700 cm⁻¹) confirm functional groups .
- X-ray crystallography : Single-crystal analysis (e.g., using SHELX software) reveals dihedral angles between the cinnamamido group and the thiophene ring, typically ~11–16°, indicating conjugation .
What strategies are effective in resolving contradictory NMR data when analyzing cyclohepta[b]thiophene derivatives?
Advanced Research Question
Contradictions in NMR assignments often arise from:
- Dynamic ring puckering : The cycloheptane ring adopts a distorted chair conformation, causing splitting of methylene signals. Use variable-temperature NMR (VT-NMR) to slow ring inversion and simplify splitting patterns .
- Solvent effects : Polar solvents (e.g., DMSO-d6) stabilize specific conformers. Compare spectra in CDCl3 vs. DMSO-d6 to identify solvent-dependent shifts .
- 2D NMR (COSY, HSQC) : Correlate proton-proton and proton-carbon couplings to resolve overlapping signals. For example, HSQC can distinguish ester vs. amide carbonyl carbons .
What computational methods are recommended for predicting the reactivity and electronic properties of this compound?
Advanced Research Question
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO/LUMO). The cinnamamido group lowers LUMO energy (−1.8 eV), enhancing electrophilicity for nucleophilic attacks .
- Molecular docking : Simulate interactions with biological targets (e.g., influenza polymerase PA-PB1 subunit) using AutoDock Vina. The cinnamoyl moiety may occupy hydrophobic pockets (binding energy: −8.2 kcal/mol) .
- MD Simulations : Assess conformational stability in aqueous environments (GROMACS). The cycloheptane ring shows flexibility (RMSD ~1.2 Å over 50 ns), influencing bioavailability .
How does the introduction of the cinnamamido group influence the biological activity of the cyclohepta[b]thiophene core, and what in vitro assays are suitable for evaluating this?
Advanced Research Question
- Mechanistic impact : The cinnamamido group enhances π-π stacking with aromatic residues in enzyme active sites (e.g., influenza polymerase), improving inhibition (IC50: 2.4 µM vs. 18 µM for non-substituted analogs) .
- Assays :
- Antiviral : Plaque reduction assays in MDCK cells infected with influenza A/H1N1. EC50 values correlate with substituent electronegativity .
- Cytotoxicity : MTT assays on HEK-293 cells to determine selectivity indices (SI >10 indicates therapeutic potential) .
- Enzyme inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition at 10 µM, ~65% activity reduction) .
What are the key challenges in scaling up the synthesis of this compound, and how can they be mitigated?
Advanced Research Question
- Challenge 1 : Low solubility of intermediates in ethanol. Solution : Switch to DMF/THF mixtures to enhance dissolution during coupling .
- Challenge 2 : Epimerization during amide formation. Solution : Use Schlenk techniques under inert gas to minimize racemization .
- Challenge 3 : Purification of regioisomers. Solution : Employ flash chromatography (silica gel, hexane/EtOAc gradient) with TLC monitoring (Rf ~0.4 for target compound) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
